A Comprehensive Technical Guide to the Physicochemical Properties of 10-Hydroxystearic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 10-Hydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has garnered significant interest in various scientific fields, including cosmetics, polymer chemistry, and pharmacology. Its unique bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, imparts distinct chemical and physical characteristics that make it a valuable molecule for a range of applications. This technical guide provides an in-depth overview of the core physicochemical properties of 10-HSA, detailed experimental methodologies for their determination, and a summary of its biological significance, particularly in skin health.
Physicochemical Properties
The physicochemical properties of 10-Hydroxystearic Acid are summarized in the table below, providing a comprehensive overview of its fundamental characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆O₃ | [1][2] |
| Molecular Weight | 300.48 g/mol | [1][2] |
| Melting Point | 81-84.3 °C | [3][4] |
| Boiling Point | 436.3 ± 18.0 °C (Predicted) | [3][5] |
| Flash Point | 231.8 °C | [3] |
| Density | 0.944 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.78 ± 0.10 (Predicted) | [6] |
| Solubility | Soluble in ethanol (B145695) and DMSO. Insoluble in water. | [7][8] |
| Appearance | White to off-white crystalline solid. |
Experimental Protocols
Accurate determination of the physicochemical properties of 10-Hydroxystearic Acid is crucial for its application and study. The following section details the experimental methodologies for key analytical techniques.
Determination of Melting Point (Capillary Method)
The melting point of 10-HSA can be determined using the capillary tube method, a standard technique for solid organic compounds.[9][10][11]
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry 10-HSA is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For fatty acids, which may soften before melting, the temperature at which the substance becomes completely clear is often reported as the melting point.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of 10-HSA.[2][12][13]
Procedure:
-
Derivatization: Due to its low volatility, 10-HSA is typically derivatized before GC-MS analysis. A common method is silylation, where the hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[12] This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The mass spectrum of silylated 10-HSA will show characteristic fragment ions that can be used for its identification.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of 10-HSA.[14][15][16][17]
Procedure:
-
Sample Preparation: A small amount of 10-HSA is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Spectral Analysis:
-
¹H NMR: The spectrum will show characteristic signals for the protons in different chemical environments. Key signals include those for the methyl group (CH₃), methylene (B1212753) groups (CH₂) in the alkyl chain, the proton on the carbon bearing the hydroxyl group (CH-OH), and the acidic proton of the carboxylic acid group (COOH), which may be broad or exchange with residual water in the solvent.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon attached to the hydroxyl group, and the various carbons in the long alkyl chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in 10-HSA.[18][19][20][21][22]
Procedure:
-
Sample Preparation: A small amount of the sample can be analyzed as a solid (e.g., using an ATR-FTIR accessory) or dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest.
-
Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The spectrum will exhibit characteristic absorption bands corresponding to the functional groups in 10-HSA:
-
A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.
-
A strong absorption band around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.
-
A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.
-
Strong bands in the 2920-2850 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain.
-
Biological Activity and Signaling Pathway
10-Hydroxystearic acid has been identified as a peroxisome proliferator-activated receptor-α (PPARα) agonist.[1][23] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[24][25][26] In the context of skin health, the activation of PPARα by 10-HSA has been shown to have several beneficial effects, including the modulation of genes involved in skin aging.[1][23][27][28]
The following diagram illustrates the proposed signaling pathway of 10-Hydroxystearic Acid in skin cells:
Experimental Workflow: Enzymatic Synthesis of 10-Hydroxystearic Acid
The biotechnological production of 10-HSA from oleic acid using microbial enzymes is a well-established and sustainable method.[29][30][31] The following diagram outlines a typical experimental workflow for this enzymatic synthesis.
Conclusion
10-Hydroxystearic Acid possesses a unique set of physicochemical properties that make it a versatile molecule for various applications. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. Furthermore, the elucidation of its biological activity as a PPARα agonist highlights its potential in the development of novel therapeutics and advanced cosmetic formulations. The sustainable enzymatic synthesis of 10-HSA further enhances its appeal as a bio-based chemical for future innovations.
References
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